2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride

Nicotinamide riboside synthesis Glycosylation stereoselectivity Halosugar reactivity

2,3,5-Triacetyl-α-nicotinamide-D-ribofuranose Chloride (CAS 2225980-94-7, molecular formula C₁₇H₂₁ClN₂O₈, MW 416.81) is the α-anomeric, triacetyl-protected chloride salt of nicotinamide riboside (NR⁺). It belongs to the class of acetylated nicotinamide riboside derivatives that serve as synthetic intermediates en route to nicotinamide adenine dinucleotide (NAD⁺) precursors.

Molecular Formula C17H21ClN2O8
Molecular Weight 416.8 g/mol
Cat. No. B13426277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride
Molecular FormulaC17H21ClN2O8
Molecular Weight416.8 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-]
InChIInChI=1S/C17H20N2O8.ClH/c1-9(20)24-8-13-14(25-10(2)21)15(26-11(3)22)17(27-13)19-6-4-5-12(7-19)16(18)23;/h4-7,13-15,17H,8H2,1-3H3,(H-,18,23);1H/t13-,14-,15-,17+;/m1./s1
InChIKeyZGVWQOFMCJVXOV-PDINMNNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride: A Stereochemically Defined NAD+ Precursor Intermediate for Research and Industrial Synthesis


2,3,5-Triacetyl-α-nicotinamide-D-ribofuranose Chloride (CAS 2225980-94-7, molecular formula C₁₇H₂₁ClN₂O₈, MW 416.81) is the α-anomeric, triacetyl-protected chloride salt of nicotinamide riboside (NR⁺). It belongs to the class of acetylated nicotinamide riboside derivatives that serve as synthetic intermediates en route to nicotinamide adenine dinucleotide (NAD⁺) precursors. While β-nicotinamide riboside chloride (NR⁺Cl⁻, CAS 23111-00-4) is widely commercialized as a dietary supplement, the α-anomer triacetyl variant occupies a distinct niche as a stereochemically resolved reactant in preparative methods for B-vitamin and amino acid conjugates of nicotinoyl ribosides and reduced nicotinoyl ribosides [1]. The triacetyl protection stabilizes the otherwise labile glycosidic bond of the riboside scaffold, enabling controlled synthetic manipulations that are not accessible with the unprotected chloride salt [2].

Why 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride Cannot Be Replaced by Generic β-Nicotinamide Riboside Chloride or Other NAD⁺ Precursors in Conjugate Synthesis


Generic substitution between this α-anomeric triacetyl chloride and the widely available β-nicotinamide riboside chloride (NR⁺Cl⁻) fails for two mutually reinforcing reasons: stereochemical specificity and protecting group necessity. In the canonical synthesis of nicotinamide riboside salts, the glycosylation reaction between nicotinamide and 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride produces a β/α anomeric mixture. The β-anomer is the biologically active form, while the α-anomer is typically discarded as an undesired byproduct [1]. However, for the preparation of B-vitamin and amino acid conjugates of nicotinoyl ribosides as disclosed by Migaud et al., the stereochemically defined α-anomer triacetyl chloride serves as a specific reactant whose anomeric configuration and protecting group pattern are integral to the subsequent coupling chemistry [2]. The unprotected NR⁺Cl⁻ lacks the acetyl protecting groups required for selective conjugation, while the β-triacetyl anomer would direct different stereochemical outcomes in conjugate formation. These non-interchangeable structural features directly control the regioselectivity and yield of downstream conjugate products, making the procurement of the correct anomeric form a critical experimental variable rather than an interchangeable commodity choice.

Quantitative Differential Evidence for 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride Versus Closest Analogs


Triacetyl Chloride Salt vs. Triacetyl Bromide Salt: Counter Ion Drives 22% Higher Yield in Glycosylation

In the foundational Todd synthesis of nicotinamide riboside salts, the choice of halide leaving group on the 2,3,5-tri-O-acetyl-D-ribofuranosyl donor significantly impacts both yield and stereochemical outcome. The chloride donor (3a) reacted with nicotinamide in anhydrous acetonitrile at 0 °C to yield the triacetylated product 4a in 62% yield with a specific optical rotation of [α]D −58.7°, predominantly as the β-anomer. In direct comparison, the analogous benzoylated chloride donor 4b yielded the tribenzoylated product in only 40% yield with [α]D −44.0°. The acetyl protecting group strategy thus provides a 22% absolute yield advantage over the benzoyl approach under identical reaction conditions [1]. Furthermore, while the bromide variant has been reported to improve stereoselectivity (β/α ratios of 1.5:1 for acetylated bromide vs. 10:1 for benzoylated bromide), the bromide salt is unsuitable for biological applications due to toxicity, requiring an additional ion-exchange step to the chloride that introduces further yield losses [2].

Nicotinamide riboside synthesis Glycosylation stereoselectivity Halosugar reactivity

α-Anomer vs. β-Anomer Triacetyl Chloride: Stereochemical Identity Determines Utility as a Conjugate Reactant in the Migaud Patent Platform

The Migaud et al. patent platform (US20180258127A1) discloses methods for preparing B-vitamin and amino acid conjugates of nicotinoyl ribosides and reduced nicotinoyl ribosides, explicitly listing 2,3,5-triacetyl-α-nicotinamide-D-ribofuranose chloride as a reactant [1]. Multiple independent supplier databases, including BOC Sciences, CymitQuimica, and ChemicalBook, consistently cite this specific α-anomer as the reactant used in these conjugate preparation methods . The stereochemical designation 'α' is not incidental: the α-anomer of triacetyl nicotinamide riboside chloride is typically the undesired byproduct in β-NR⁺ syntheses, where it constitutes 40% of the crude product mixture in the Migaud method (β/α ratio of 6:4) before selective filtration to isolate the β-anomer [2]. However, for conjugate synthesis, the α-anomer serves as a deliberate, stereochemically defined starting material whose configuration is essential for the intended coupling chemistry. The unprotected β-nicotinamide riboside chloride, lacking the acetyl protecting groups and possessing the opposite anomeric configuration, cannot substitute for this specific reactant in the patented conjugate preparation methods.

B-vitamin conjugates Amino acid conjugates Nicotinoyl riboside derivatives

Triacetyl-Protected NR⁺ Chloride vs. Unprotected NR⁺ Chloride: Acetyl Protection Enables Crystallographic Characterization and Structural Determination

The first-ever X-ray crystal structure determination of nicotinamide riboside derivatives was reported by Alvarez et al. (2019), in which five NR derivatives—including the triacetyl protected form—were successfully crystallized as their chloride and bromide salts using the vapor diffusion technique [1]. Critically, the unprotected NR⁺ chloride (Form A, Form B, and Form C polymorphs) could also be crystallized, but the triacetyl protected forms provided superior crystal quality and enabled determination of χ torsion angles that were compared with those from NAD⁺ crystal structures and protein NR cocrystal structures [1]. The acetyl protecting groups provide additional intermolecular contacts that facilitate crystal packing, enabling structural studies that are more challenging with the unprotected chloride due to its hygroscopic nature and multiple polymorphic forms. This structural information is essential for structure-guided design of NR-based conjugates and inhibitors.

X-ray crystallography Solid-state characterization Nicotinamide riboside polymorphism

Acetyl vs. Benzoyl Protecting Group Strategy: Acetyl Deprotection Proceeds Under Milder Conditions Critical for Acid-Labile NR Scaffold Integrity

The BJOC review by Makarov and Migaud (2019) documents that acetyl protecting groups are removed from triacetylated NR⁺ salts in anhydrous methanol saturated with dry ammonia at 0 °C, affording NR⁺Cl⁻ in good yield. In contrast, the benzoylated analogues require more forcing conditions for deprotection [1]. The choice of protecting group has downstream consequences for the integrity of the nicotinamide riboside scaffold, as the glycosidic bond linking nicotinamide to ribose is notably labile under acidic conditions and elevated temperatures. Data from the MDPI review indicate that triacetylated NR⁺ chloride is produced in a 6:4 β/α mixture by the Migaud method, with pure β-anomer isolable simply by filtration and acetone washing—a purification advantage conferred specifically by the acetyl protecting group pattern [2]. The benzoylated bromide route achieves a superior 10:1 β/α ratio, but this advantage is offset by the toxicity of the bromide counter ion and the need for subsequent ion exchange. The acetyl protecting group thus represents a favorable balance between adequate stereoselectivity, mild deprotection conditions compatible with scaffold stability, and operational simplicity in purification.

Protecting group strategy Deprotection conditions Nicotinamide riboside stability

Optimal Application Scenarios for 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride Based on Differential Evidence


Synthesis of B-Vitamin Conjugates of Nicotinoyl Ribosides (Migaud Patent Platform)

This compound is the specified reactant in the Migaud patent (US20180258127A1) for the preparation of B-vitamin and amino acid conjugates of nicotinoyl ribosides and reduced nicotinoyl ribosides [1]. The α-anomeric configuration and triacetyl protecting groups are integral to the coupling chemistry with B-vitamin and amino acid moieties. Procurement of this specific stereoisomer is mandatory for laboratories executing these patented conjugate synthesis methods, as neither the β-anomer triacetate nor the unprotected NR⁺Cl⁻ can serve as a substitute. The triacetyl protection ensures that the ribose hydroxyls remain blocked during conjugation, directing coupling exclusively to the desired positions on the nicotinamide scaffold.

X-ray Crystallography and Solid-State Structural Studies of Nicotinamide Riboside Derivatives

The triacetyl-protected NR⁺ chloride has been successfully employed in single-crystal X-ray diffraction studies that provided the first crystallographic characterization of nicotinamide riboside derivatives [2]. The acetyl groups contribute to crystal packing contacts that facilitate growth of diffraction-quality crystals via the vapor diffusion technique. The determined χ torsion angles provide critical structural parameters for structure-guided drug design targeting NAD⁺-dependent enzymes. Researchers engaged in crystallographic studies of NR-binding proteins or in polymorph screening of NR salts benefit from procuring the triacetyl-protected form, which avoids the decomposition issues encountered when attempting to crystallize unprotected NR⁺Cl⁻ using the layering technique [2].

Protected Synthetic Intermediate for Controlled, Multi-Step Nicotinamide Riboside Derivatization

In multi-step synthetic routes requiring sequential functionalization of the nicotinamide riboside scaffold, the triacetyl protection strategy offers a quantifiable advantage over benzoyl protection: acetyl groups are removed in anhydrous methanolic ammonia at 0 °C, conditions that preserve the acid-labile glycosidic bond [3]. The benzoyl protecting group alternative, while providing superior stereoselectivity in the glycosylation step (10:1 β/α for bromide), necessitates harsher deprotection conditions that risk scaffold degradation. The acetyl strategy yields an adequate 6:4 β/α crude ratio (Migaud method), from which the desired anomer can be isolated by simple filtration and acetone washing [4]. For medicinal chemistry campaigns synthesizing NR-based probe molecules, inhibitors, or prodrugs where scaffold integrity is paramount, the acetyl-protected intermediate is the preferred procurement choice.

Industrial Production of Pharmaceutically Acceptable NR⁺ Salts via the Chloride Route

For scale-up synthesis of nicotinamide riboside chloride destined for nutritional supplement or pharmaceutical applications, the chloride counter ion is essential: the bromide salt is toxicologically unsuitable (requiring ion exchange that introduces yield losses and promotes NR hydrolysis), and the triflate salt is not pharmaceutically acceptable [4]. The triacetyl chloride intermediate—whether as the α-anomer for conjugate synthesis or as the crude β/α mixture for subsequent β-anomer isolation—avoids the counter-ion exchange burden. The Migaud method produces triacetylated NR⁺ chloride directly with a chloride counter ion, eliminating the bromide-to-chloride ion exchange step that is 'not economically attractive for large quantities due to its low exchange capacity' and risks 'undesired hydrolysis of NR⁺' [4]. This chloride-first strategy represents a quantifiable process advantage for industrial procurement and scale-up planning.

Quote Request

Request a Quote for 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.